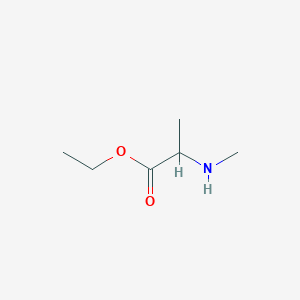
6-mercapto-2H-1,4-benzoxazin-3(4H)-one
Vue d'ensemble
Description
6-mercapto-2H-1,4-benzoxazin-3(4H)-one (MBOA) is a natural compound found in several plant species, including maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds, which are known for their diverse biological activities. MBOA has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress. 6-mercapto-2H-1,4-benzoxazin-3(4H)-one has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
6-mercapto-2H-1,4-benzoxazin-3(4H)-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. 6-mercapto-2H-1,4-benzoxazin-3(4H)-one also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, 6-mercapto-2H-1,4-benzoxazin-3(4H)-one has been shown to reduce oxidative stress and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-mercapto-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its diverse biological activities. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a useful compound for investigating various biological processes. However, one of the limitations of using 6-mercapto-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for the study of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one. One area of research is the development of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the potential cognitive-enhancing effects of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one and its potential therapeutic applications.
Applications De Recherche Scientifique
6-mercapto-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its various biological activities, including its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to have a protective effect against oxidative stress and to improve cognitive function. 6-mercapto-2H-1,4-benzoxazin-3(4H)-one has been used in several scientific studies to investigate its potential therapeutic applications.
Propriétés
IUPAC Name |
6-sulfanyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-8-4-11-7-2-1-5(12)3-6(7)9-8/h1-3,12H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLHASRVPHEHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585452 | |
| Record name | 6-Sulfanyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-mercapto-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
56077-77-1 | |
| Record name | 6-Sulfanyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

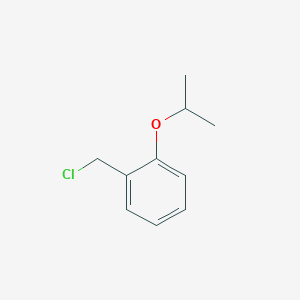
![2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B3370825.png)
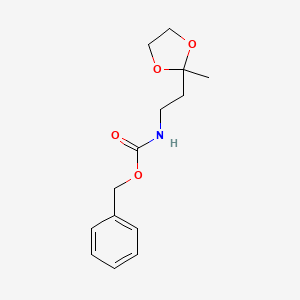
![2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3370846.png)
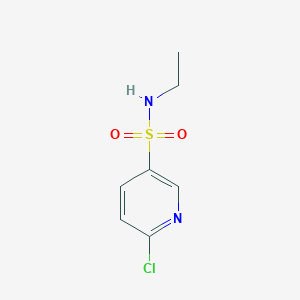

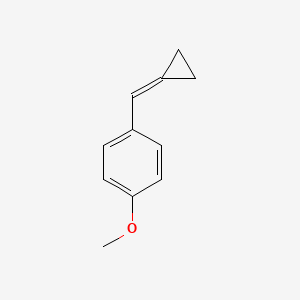

![Acetamide, N-[3-(octyloxy)phenyl]-](/img/structure/B3370880.png)
![Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3370884.png)

